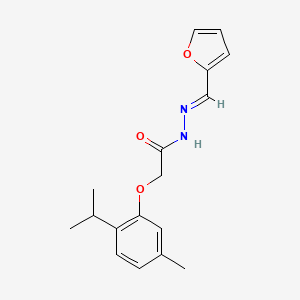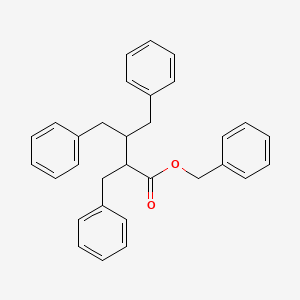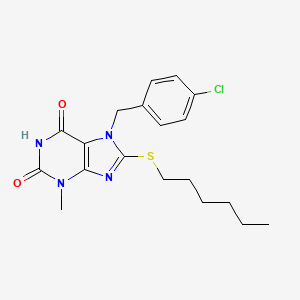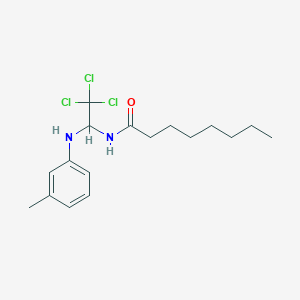
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate is a complex organic compound that combines several functional groups, including benzothiazole, chromenone, and furoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling with the furoate moiety.
Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Preparation of Chromenone Intermediate: The chromenone ring is often synthesized through the condensation of salicylaldehyde with an appropriate ketone in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzothiazole and chromenone intermediates with 2-furoic acid or its derivatives under esterification conditions, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDCI (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone rings, especially in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole or chromenone rings.
Reduction: Reduced forms of the chromenone or benzothiazole rings.
Substitution: Substituted benzothiazole or chromenone derivatives.
Applications De Recherche Scientifique
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-1,3-benzothiazole-6-carboxylic acid
- 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole
- 7-methoxy-2-methyl-1,3-benzothiazole
Uniqueness
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate is unique due to its combination of benzothiazole, chromenone, and furoate moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H10F3NO5S |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
[3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate |
InChI |
InChI=1S/C22H10F3NO5S/c23-22(24,25)19-17(20-26-13-4-1-2-6-16(13)32-20)18(27)12-8-7-11(10-15(12)31-19)30-21(28)14-5-3-9-29-14/h1-10H |
Clé InChI |
HVPLHLJXVLUINP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC=CO5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993739.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11993740.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993747.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11993763.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)


![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)


